molecular formula C4H12Cl2N4O B7971337 2-Hydrazino-1-methyl-1H-imidazole dihydrochloride hydrate

2-Hydrazino-1-methyl-1H-imidazole dihydrochloride hydrate

Cat. No.: B7971337
M. Wt: 203.07 g/mol
InChI Key: SAGOFSFTVDOLOC-UHFFFAOYSA-N
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Description

2-Hydrazino-1-methyl-1H-imidazole dihydrochloride hydrate is a chemical compound with the molecular formula C4H8N4·2HCl·H2O. It is a derivative of imidazole, a versatile heterocyclic aromatic organic compound, and is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of 1-methylimidazole with hydrazine hydrate under acidic conditions. The reaction typically involves heating the reactants in the presence of a strong acid, such as hydrochloric acid, to facilitate the formation of the hydrazino group.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar reaction conditions but with optimized parameters to ensure high yield and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and pH to achieve consistent quality.

Chemical Reactions Analysis

Types of Reactions: 2-Hydrazino-1-methyl-1H-imidazole dihydrochloride hydrate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.

  • Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

  • Substitution: Various nucleophiles and electrophiles can be used to substitute different functional groups on the imidazole ring.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted imidazole derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, the compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, it serves as a tool for studying enzyme mechanisms and protein interactions due to its ability to mimic certain biological molecules.

Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting various diseases, including cancer and infectious diseases.

Industry: In the industry, it is used as an intermediate in the synthesis of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 2-Hydrazino-1-methyl-1H-imidazole dihydrochloride hydrate exerts its effects involves its interaction with molecular targets and pathways. The hydrazino group can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. This interaction can modulate biological processes and pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

  • 2-Hydrazino-1-(3-methylbutyl)-1H-benzimidazole dihydrochloride hydrate

  • 1H-Imidazole, 2-methyl-

Uniqueness: 2-Hydrazino-1-methyl-1H-imidazole dihydrochloride hydrate is unique due to its specific structural features, such as the presence of the hydrazino group and the methyl group on the imidazole ring. These features contribute to its distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

(1-methylimidazol-2-yl)hydrazine;hydrate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4.2ClH.H2O/c1-8-3-2-6-4(8)7-5;;;/h2-3H,5H2,1H3,(H,6,7);2*1H;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAGOFSFTVDOLOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1NN.O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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